
TETRAAMMINEPLATINUM(II) TETRACHLORO-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Structure
- Ti3+ self-doped titanium–zinc hybrid oxides with varied phase compositions and morphologies have been synthesized using Zn powder as both reductant and Zn source, revealing the influence of Ti/Zn molar ratios and preparation processes on the structural and morphological characteristics of the products (Fu et al., 2015).
- Studies in the ZnO-TiO2 system disclosed the formation of compounds like Zn2TiO4 and ZnTiO3, providing insights into compound formation and crystal structure (Bartram & Slepetys, 1961).
Chemical Reactions and Properties
- The synthesis of ZnO nanorod doped titanium dioxide nanosheets demonstrated not only the methodological advancements but also the biocompatibility of these materials, highlighting their semiconductor properties without toxicity at certain concentrations (Rajendran et al., 2018).
- Comparison of photocatalytic properties between ZnO and TiO2 has shown that ZnO exhibits lower efficiency compared to TiO2 under specific conditions, pointing towards the critical factors affecting the performance of these materials in photocatalytic applications (Bica & Melo, 2020).
Applications De Recherche Scientifique
Platinum-Based Chemotherapeutics: Mechanisms and Effects
Platinum-based chemotherapeutic agents, such as cisplatin, are among the most widely used treatments for various solid tumors. Their effectiveness primarily stems from their interaction with DNA, leading to apoptosis of cancer cells. The immunogenic effects of these compounds, including cisplatin, carboplatin, and oxaliplatin, enhance their anticancer efficacy by modulating the immune system. This modulation involves the induction of an immunogenic type of cancer cell death, characterized by the exposure of calreticulin and the release of ATP and high-mobility group protein box-1 (HMGB-1), which can potentiate the immune response against tumor cells (Hato et al., 2014).
Advances in Platinum Drug Research
Research on platinum compounds has extended beyond their direct cytotoxic effects to include their potential for immunomodulation. This includes the modulation of STAT signaling and the enhancement of the effector immune response, which could be leveraged to improve the clinical efficacy of platinum-based treatments. Clinical studies are exploring these immunogenic properties to maximize the therapeutic benefits of platinum chemotherapeutics (Hato et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
Numéro CAS |
13820-46-7 |
|---|---|
Nom du produit |
TETRAAMMINEPLATINUM(II) TETRACHLORO- |
Formule moléculaire |
Cl8H12N4Pt3 |
Poids moléculaire |
936.98008 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



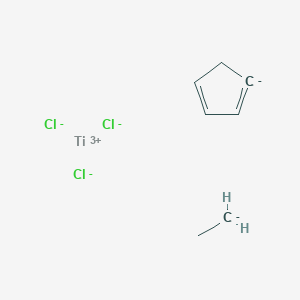
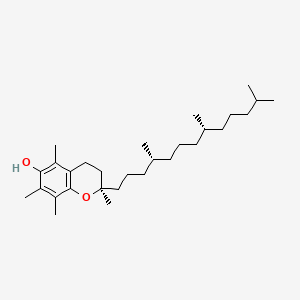
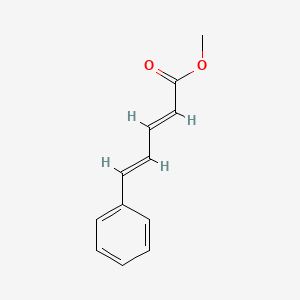
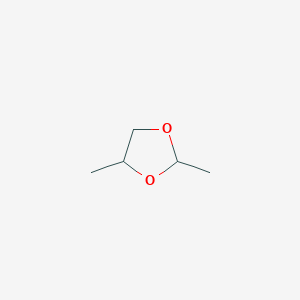
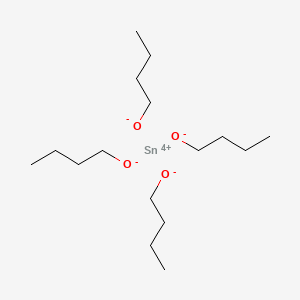
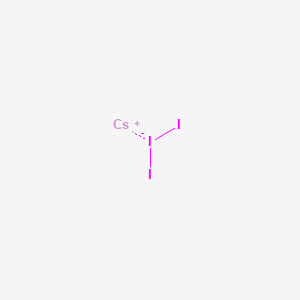
![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)